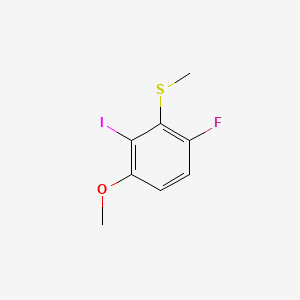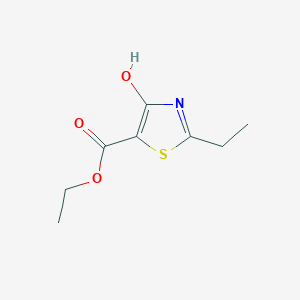
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including antibiotics, antifungal agents, and antitumor drugs
Vorbereitungsmethoden
The synthesis of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the ethyl, hydroxy, and carboxylate groups. One common synthetic route starts with the reaction of ethyl acetoacetate with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the hydroxy and carboxylate groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as amines or halides .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is studied for its potential antimicrobial, antifungal, and antitumor activities .
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent to treat bacterial and fungal infections. It is also explored for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. In the industry, it is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of cancer cells by targeting specific enzymes involved in DNA synthesis .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound can modulate various signaling pathways and cellular processes, including apoptosis (programmed cell death) and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-ethyl-4-hydroxythiazole-5-carboxylate can be compared with other thiazole derivatives that have similar chemical structures and biological activities. Some of these compounds include:
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate: This compound has an amino group instead of an ethyl group, which can lead to different biological activities and chemical reactivity.
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a hydroxyphenyl group, which can enhance its interactions with biological targets and increase its potential therapeutic applications.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a chlorobenzyl group, which can provide additional antimicrobial and antifungal activities.
Eigenschaften
Molekularformel |
C8H11NO3S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 2-ethyl-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-9-7(10)6(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
IBFKCNVHVSMKND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(S1)C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


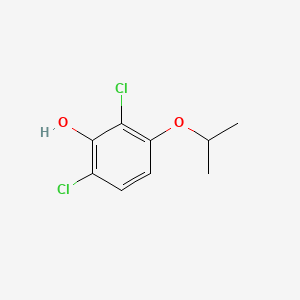
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
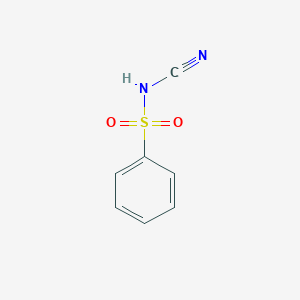
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)

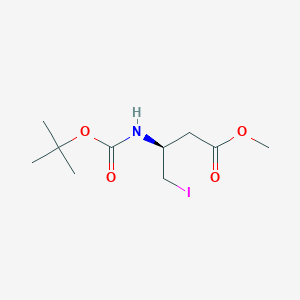
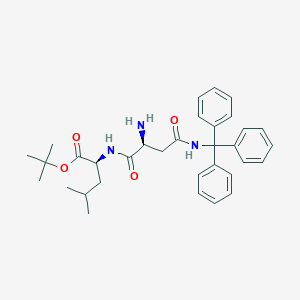
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
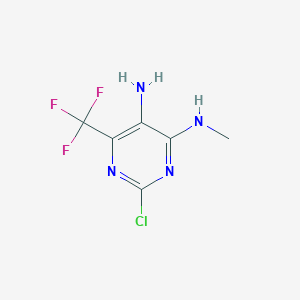
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
